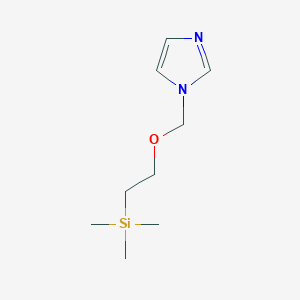
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole
概述
描述
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole is a chemical compound that features a trimethylsilyl group attached to an ethoxy methyl chain, which is further connected to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves the protection of the imidazole nitrogen using the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This is achieved by reacting imidazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
化学反应分析
Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The SEM group can be selectively removed under mild acidic or basic conditions, allowing for further functionalization of the imidazole ring.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although the SEM group generally remains inert under these conditions.
Common Reagents and Conditions:
Substitution: Hydrochloric acid (HCl) or tetrabutylammonium fluoride (TBAF) are commonly used for deprotection.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products: The primary products of these reactions are typically functionalized imidazole derivatives, which can be further utilized in various synthetic applications .
科学研究应用
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole has several applications in scientific research:
作用机制
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole primarily involves the protection and deprotection of the imidazole nitrogen. The SEM group stabilizes the imidazole ring, preventing unwanted reactions during synthetic processes. Upon deprotection, the imidazole nitrogen becomes available for further functionalization, enabling the synthesis of diverse compounds .
相似化合物的比较
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-triazole
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzimidazole
Uniqueness: Compared to these similar compounds, 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole offers unique advantages in terms of stability and ease of deprotection. Its selective reactivity makes it a valuable tool in synthetic organic chemistry, particularly for the construction of complex molecular architectures .
属性
IUPAC Name |
2-(imidazol-1-ylmethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OSi/c1-13(2,3)7-6-12-9-11-5-4-10-8-11/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBYSXRGWSURGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
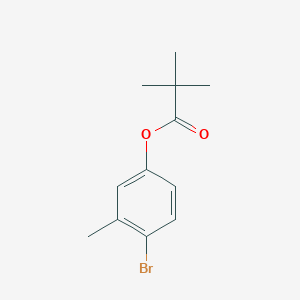
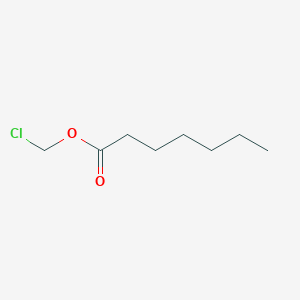

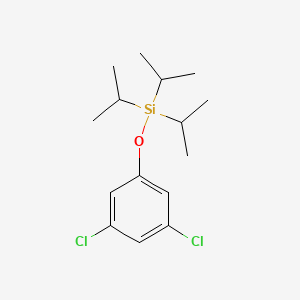
![6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate](/img/structure/B8264048.png)
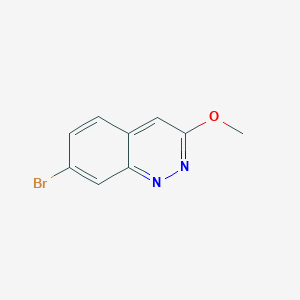
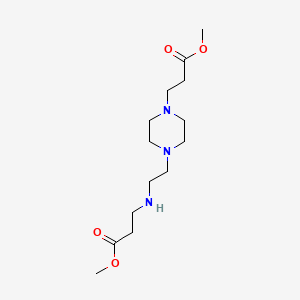
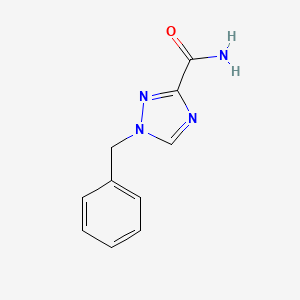
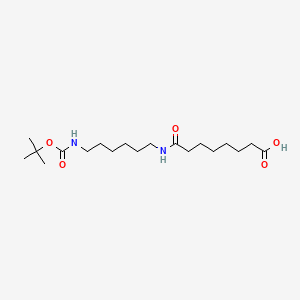
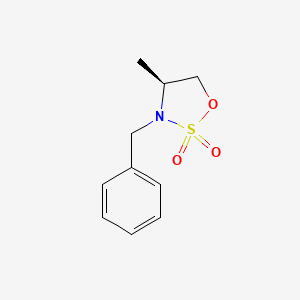
![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-](/img/structure/B8264110.png)
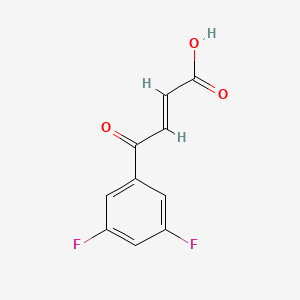
![1,1-Dimethylethyl 3,4-dihydro-3-methyl-6-[[(trifluoromethyl)sulfonyl]oxy]-1(2H)-pyridinecarboxylate](/img/structure/B8264122.png)
![ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B8264128.png)
